Vermeerin

Description

Definition and Chemical Classification

Vermeerin is chemically classified as a sesquiterpene lactone. uwm.edu.plresearchgate.netnih.govresearchgate.net Specifically, it is described as a dilactone sesquiterpene compound. uwm.edu.pl Its molecular formula is C₁₅H₂₀O₄, and it has a molecular weight of 264.32 g/mol . nih.govjst.go.jp this compound is also identified as a delta-lactone. nih.gov Some sources classify it within the group of 3,4-seco-pseudoguaianolides. mincyt.gob.arnih.govresearchgate.netubc.ca

Natural Occurrence and Botanical Sources

This compound is a naturally occurring compound that has been isolated from various plant species. ontosight.ai It is primarily found in plants belonging to the Asteraceae family. uwm.edu.plresearchgate.netnih.govubc.carsc.org

Isolation from Hymenoxys robusta (Asteraceae family)

This compound has been isolated from the aerial parts of Hymenoxys robusta, a species within the Asteraceae family. uwm.edu.plmincyt.gob.arnih.govresearchgate.netubc.ca This plant is found in regions such as Bolivia and Argentina. uwm.edu.plmincyt.gob.arresearchgate.net Isolation of this compound from H. robusta has been achieved through the study of chloroform (B151607) extracts of the plant's leaves, followed by purification using chromatographic methods such as silica (B1680970) gel column chromatography and reversed-phase HPLC. ubc.ca

Isolation from Geigeria aspera (Vermeerbos)

This compound has also been isolated from Geigeria aspera Harv., a plant commonly known as "vermeerbos". nih.govrsc.orgrsc.org Geigeria aspera is a species found in southern Africa and is known to cause a condition in livestock called "vermeersiekte" or "vomiting disease". researchgate.netnih.govresearchgate.netrsc.organgoras.co.zanih.gov this compound is one of several sesquiterpene lactones, including geigerin (B1197793) and geigerinin, that have been isolated from Geigeria species and are believed to be the toxic principles responsible for this condition. researchgate.netnih.govresearchgate.netangoras.co.zanih.gov

Historical Context of Isolation and Early Characterization

The isolation of this compound from Geigeria aspera was reported by Rimington and Roets. rsc.orgnih.gov Early work by these researchers, along with subsequent studies by Perold and Barton and Levisalles, contributed to the understanding of compounds found in Geigeria aspera. rsc.org The isolation of this compound from Geigeria species was noted in the context of investigating the toxic principles associated with "vermeersiekte". researchgate.netnih.govresearchgate.netangoras.co.zanih.gov While early research on Geigeria aspera focused on compounds like geigerin, this compound was also identified as one of the key sesquiterpene lactones present. researchgate.netnih.govresearchgate.netrsc.organgoras.co.zanih.gov The isolation of this compound from Geigeria aspera was documented in studies exploring the chemical constituents of this plant species. rsc.orgnih.gov

Here is a table summarizing the natural sources of this compound discussed:

| Plant Species | Family | Region(s) Where Isolated |

| Hymenoxys robusta | Asteraceae | Bolivia, Argentina |

| Geigeria aspera (Vermeerbos) | Asteraceae | Southern Africa |

Structure

3D Structure

Properties

CAS No. |

16983-23-6 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

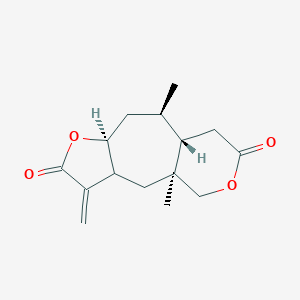

IUPAC Name |

(1S,3R,7S,9R,10S)-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione |

InChI |

InChI=1S/C15H20O4/c1-8-4-12-10(9(2)14(17)19-12)6-15(3)7-18-13(16)5-11(8)15/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15-/m1/s1 |

InChI Key |

GKYRUDQNQRLJRF-UXVFLIALSA-N |

SMILES |

CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2 |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC(=O)OC3)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2 |

Synonyms |

vermeerin vermeerin, (3aR-(3aalpha,4abeta,8aalpha,9alpha,10aalpha))-isome |

Origin of Product |

United States |

Structural Elucidation and Stereochemistry

Molecular Formula and General Structural Features

Vermeerin has been reported with a molecular formula of C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol . nih.govjst.go.jpnih.govknapsackfamily.com However, some sources indicate a molecular formula of C₂₅H₃₂O₆ with a molecular weight of 424.52 g/mol . ontosight.ai The structure consists of a polycyclic ring system incorporating multiple hydroxyl and methoxy (B1213986) substituents. ontosight.ai

Interactive 3D model of this compound (based on PubChem CID 442316).

Polycyclic Ring System and Substituent Patterns

The chemical structure of this compound features a complex polycyclic ring system. ontosight.ai This core structure is adorned with various substituents, including hydroxyl and methoxy groups. ontosight.ai Detailed spectroscopic analyses, including NMR, have been employed to elucidate the arrangement of these rings and the positions of the substituents. ubc.caup.ac.zacdnsciencepub.com

Sesquiterpenoid Dilactone Framework

This compound is classified as a sesquiterpenoid dilactone. ontosight.aiuwm.edu.plubc.cadntb.gov.uaglobalauthorid.comafricaresearchconnects.comresearchgate.net Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units, typically having a molecular formula of C₁₅H₂₄. The term "dilactone" indicates the presence of two lactone rings within the molecule's structure. uwm.edu.pl This sesquiterpenoid dilactone framework is central to this compound's structural identity. ontosight.aiuwm.edu.pl

Stereochemical Aspects and Isomerism

This compound exhibits significant stereochemical complexity due to the presence of multiple stereocenters within its polycyclic structure. ontosight.ai This leads to the existence of different stereoisomers. ontosight.ai

Presence of Multiple Stereocenters

The intricate polycyclic ring system and the nature of its substituents result in several carbon atoms being chiral centers. ontosight.ai The specific three-dimensional arrangement of atoms at these stereocenters defines the particular isomer of this compound. ontosight.ai

Characterization of Specific Isomers

Research has identified and characterized specific isomers of this compound. Two notable examples are the (3aR-(3aalpha,4abeta,8aalpha,9alpha,10aalpha))-isomer and the (3ar-(3aalpha,4abeta,8aalpha,9alpha,10aalpha))-isomer. ontosight.ai These isomers differ in their stereochemistry at the 3a position. ontosight.ai The separation and purification of these specific isomers can be achieved using techniques such as chiral chromatography. ontosight.ai

Structural Relationship to Vermeeric Acid

This compound is structurally related to Vermeeric acid. Vermeeric acid is described as a dibasic acid that readily converts into the dilactone this compound upon standing in air, losing two molecules of water in the process. journals.co.zaup.ac.zaup.ac.za This suggests that this compound is the cyclic dilactone form derived from the open-chain or less cyclized structure of Vermeeric acid. journals.co.zaup.ac.zaup.ac.za Vermeeric acid was historically considered the active principle responsible for certain toxic effects observed in livestock. ubc.caup.ac.zajournals.co.zaup.ac.za

Table 1: Key Structural Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀O₄ or C₂₅H₃₂O₆ | ontosight.ainih.govjst.go.jp |

| Molecular Weight | 264.32 g/mol or 424.52 g/mol | ontosight.ainih.govjst.go.jp |

| Compound Class | Sesquiterpenoid Dilactone | ontosight.aiuwm.edu.plubc.ca |

| Structural Features | Polycyclic ring system, hydroxyl, methoxy substituents | ontosight.ai |

| Isomers Mentioned | (3aR-(3aalpha,4abeta,8aalpha,9alpha,10aalpha))-isomer, (3ar-(3aalpha,4abeta,8aalpha,9alpha,10aalpha))-isomer | ontosight.ai |

Isolation, Purification, and Analytical Methodologies

Extraction Techniques from Plant Material

The initial step in obtaining Vermeerin from plant sources involves extracting the compound from the complex plant matrix. This typically utilizes solvent extraction methods, where plant material is treated with suitable solvents to dissolve the target compounds. The choice of solvent is crucial and depends on the polarity of this compound and other compounds present in the plant extract researchgate.netvbspu.ac.in. Common solvents used in natural product extraction include water, ethanol, methanol, chloroform (B151607), dichloromethane, hexane, and ethyl acetate (B1210297) vbspu.ac.in.

Conventional extraction methods often involve maceration, where the plant material is soaked in a solvent for an extended period with occasional agitation vbspu.ac.in. Another common technique is percolation, frequently used for preparing tinctures and fluid extracts vbspu.ac.in. Modern extraction techniques, such as accelerated solvent extraction (ASE) or microwave-assisted extraction, offer advantages like reduced solvent consumption and shorter extraction times, potentially improving extraction yield vbspu.ac.in. The goal is to efficiently separate this compound and other soluble compounds from the insoluble plant material, yielding a crude extract that contains a mixture of various phytochemicals vbspu.ac.inajgreenchem.com.

Chromatographic Separation Methods

Crude plant extracts are complex mixtures containing numerous compounds with varying polarities and chemical properties vbspu.ac.in. Chromatographic techniques are indispensable for separating this compound from these complex mixtures to achieve a high level of purity vbspu.ac.invwr.comsinobiological.com. These methods exploit the differential distribution of compounds between a stationary phase and a mobile phase column-chromatography.com.

Column Chromatography

Column chromatography is a widely used technique for the initial separation and purification of natural products from crude extracts vbspu.ac.incolumn-chromatography.comresearchgate.net. In this method, a stationary phase, typically an adsorbent material like silica (B1680970) gel or alumina, is packed into a column column-chromatography.com. The crude extract is loaded onto the top of the stationary phase, and a mobile phase (eluent) is passed through the column vbspu.ac.in. Compounds in the mixture travel through the column at different rates based on their affinities for the stationary and mobile phases, allowing for their separation vbspu.ac.incolumn-chromatography.com.

For the purification of phytochemicals, silica gel is a widely used adsorbent column-chromatography.com. The choice of solvent system for the mobile phase is critical and is determined by the polarity of the compounds being separated column-chromatography.com. Gradient elution, where the polarity of the mobile phase is gradually changed, can be employed for difficult separations to improve resolution rochester.edu. Fractions containing the target compound, this compound, are collected based on monitoring the elution process, often using techniques like Thin-Layer Chromatography (TLC) for preliminary analysis of the fractions researchgate.net.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used for both analytical and preparative separation and purification of compounds, including natural products like this compound ontosight.aihplc.euopenaccessjournals.com. HPLC offers high resolution, allowing for the separation of compounds with very similar structures hplc.eu.

In HPLC, the stationary phase is typically packed into a narrow column, and the mobile phase is pumped through the column at high pressure openaccessjournals.com. Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is commonly employed for separating compounds based on their hydrophobicity hplc.eucolumn-chromatography.com. This technique is particularly useful for purifying this compound from partially purified extracts obtained from column chromatography ontosight.ai. The elution of compounds is monitored using detectors, such as UV-Visible detectors or mass spectrometers, to identify and collect fractions containing pure this compound openaccessjournals.com. HPLC is essential for achieving the high purity levels often required for detailed structural characterization and biological activity testing hplc.eu.

Chiral Chromatography for Isomer Separation

This compound exhibits a complex molecular structure with multiple stereocenters, which can lead to the existence of different isomers ontosight.ai. Enantiomers, a type of stereoisomer, have identical chemical and physical properties in an achiral environment, making their separation challenging using conventional chromatography mz-at.deresearchgate.net. Chiral chromatography is a specialized technique employed for the separation of chiral compounds, including enantiomers mz-at.desygnaturediscovery.comwikipedia.org.

Chiral chromatography utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, a process known as chiral recognition wikipedia.org. The CSP is typically made by bonding a chiral reagent or a macromolecule with multiple chiral centers onto a support material, often silica-based wikipedia.org. The separation is based on the formation of temporary diastereomeric complexes between the analyte enantiomers and the CSP researchgate.net. Different types of CSPs exist, including those based on polysaccharides, cyclodextrins, and proteins wikipedia.org. Chiral HPLC, using a chiral stationary phase, is a key method for separating and purifying specific isomers of this compound, allowing for the study of their individual properties and activities ontosight.ai.

Spectroscopic and Structural Characterization Techniques

Once this compound has been isolated and purified, spectroscopic techniques are essential for determining its structure and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D- and 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds, including natural products like this compound wiley.comemerypharma.comwiley.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the arrangement of atoms and their connectivity within a molecule emerypharma.comwiley.com.

1D NMR experiments, such as 1H NMR and 13C NMR, provide fundamental information about the types of protons and carbons present in the molecule, their chemical environments (chemical shifts), and their neighboring atoms (splitting patterns) emerypharma.comwiley.com. For example, 1H NMR provides information on the number of different types of protons, their relative abundance (integration), and their coupling interactions emerypharma.com. 13C NMR provides information on the carbon skeleton of the molecule wiley.com.

2D NMR experiments provide correlations between different nuclei, offering crucial connectivity information that is vital for assembling the complete molecular structure emerypharma.comwiley.com. Common 2D NMR techniques used in structural elucidation include:

1H-1H Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other, typically through two or three bonds emerypharma.com.

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached wiley.com.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity wiley.com.

By analyzing the chemical shifts, coupling constants, and correlation patterns observed in 1D and 2D NMR spectra, researchers can systematically determine the structural fragments and connect them to establish the complete molecular structure of this compound emerypharma.comamazon.com. NMR spectroscopy is considered indispensable for the unambiguous structural characterization of natural products nih.govresearchgate.net.

Here is a hypothetical data table illustrating the type of NMR data that might be obtained for a compound like this compound, based on general NMR principles for organic molecules. Specific values for this compound would require experimental data.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (relative # of protons) | 2D NMR Correlations (Examples) |

| 1H | 1.25 | s | - | 3H | HMBC to C-q, C-CH |

| 1H | 1.80 | d | 7.0 | 3H | COSY to CH, HMBC to C-CH, C=C |

| 1H | 2.15 | m | - | 2H | COSY to CH2, CH, HMBC to C |

| 1H | 3.50 | dd | 4.0, 10.0 | 1H | COSY to CH, CH2, HSQC to CH |

| 1H | 4.80 | s | - | 1H | HMBC to C=C, C-O |

| 1H | 5.10 | s | - | 1H | HMBC to C=C, C-O |

| 1H | 5.95 | d | 10.0 | 1H | COSY to CH |

| 13C | 20.5 | q | - | - | HSQC to CH3 |

| 13C | 28.9 | t | - | - | HSQC to CH2, HMBC to CH, C |

| 13C | 45.2 | d | - | - | HSQC to CH, COSY correlations |

| 13C | 75.8 | d | - | - | HSQC to CH, COSY correlations |

| 13C | 115.7 | t | - | - | HSQC to CH2, HMBC to CH, C=C |

| 13C | 140.1 | s | - | - | HMBC correlations |

| 13C | 170.3 | s | - | - | HMBC correlations |

This table is a simplified representation. A full structural elucidation would involve analyzing all observed signals and their correlations in detail. emerypharma.comwiley.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique utilized to accurately determine the molecular weight and elemental composition of chemical compounds. researchgate.net This method is particularly valuable in the structural elucidation of natural products, including sesquiterpene lactones like this compound. HRESIMS analysis provides precise mass-to-charge ratio (m/z) values for the molecular ion or pseudomolecular ion, which can be used to confirm the molecular formula of the isolated compound. researchgate.net

Studies on the structural elucidation of compounds isolated from Hymenoxys robusta, which include this compound, have employed HRESIMS analysis. tcmsp-e.comubc.caresearchgate.netresearchgate.net While specific HRESIMS data for this compound (C15H20O4) were not detailed in the provided search results, the application of this technique to related sesquiterpene lactones, such as isogeigerin acetate (a C17H22O5 compound), demonstrates the type of information obtained. For isogeigerin acetate, HRESIMS data revealed a pseudomolecular ion at m/z 307.1519 ([M+H]+, calculated for C17H23O5) and a fragment peak at m/z 247.1337, corresponding to the loss of an acetate group. up.ac.za This illustrates how HRESIMS provides crucial information on the mass of the intact molecule and characteristic fragments, aiding in structural confirmation.

X-ray Diffraction Analysis (for related structures/derivatives)

Biological Activities and Molecular Mechanisms

Antimicrobial Activity

Vermeerin demonstrates selective antimicrobial activity, primarily targeting Gram-positive bacteria. researchgate.netuwm.edu.plubc.canih.gov

Specificity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Research indicates that this compound possesses specific antimicrobial activity against Staphylococcus aureus. researchgate.netuwm.edu.plubc.caconicet.gov.arnih.govmincyt.gob.ar Studies have shown that among several lactones isolated from Hymenoxys robusta, only this compound was active against S. aureus. researchgate.netuwm.edu.plubc.ca The minimum inhibitory concentration (MIC) of this compound against S. aureus has been reported as 10 μg/ml in some studies. researchgate.net

Absence of Antifungal Activity

This compound has been shown to lack antifungal activity. researchgate.netuwm.edu.pl This is in contrast to some other sesquiterpene lactones that exhibit growth inhibition against various fungi. researchgate.netuwm.edu.plnih.govnih.govpreprints.org

Absence of Gram-Negative Bacterial Activity

Studies have found that this compound does not show activity against Gram-negative bacteria. uwm.edu.plnih.gov This suggests a selective mechanism of action that is effective against the cellular structure or processes specific to Gram-positive organisms. researchgate.net

Role of Solvent Polarity in Cellular Permeation

The polarity of solvents can have an impact on the ability of compounds to pass through microbial cell walls. uwm.edu.pl While the specific role of solvent polarity in this compound's cellular permeation is not explicitly detailed, the principle that solvent properties influence the uptake of antimicrobial agents into cells is recognized in the study of antimicrobial activities. kcl.ac.uknih.gov

Antioxidant Properties

This compound has been reported to exhibit potent antioxidant activity, including scavenging free radicals and protecting against oxidative stress. ontosight.ai Phenolic compounds, which share some structural characteristics with certain lactones, are known for their significant antioxidant potential through various mechanisms, including radical scavenging. researchgate.netrsc.orgmdpi.com

Mechanisms of Free Radical Scavengingmetabolomicsworkbench.org

Based on the general understanding of free radical scavenging by antioxidants, and the reported antioxidant activity of this compound ontosight.ai, it is likely that this compound interacts with free radicals to stabilize them. This can occur through the donation of a hydrogen atom or an electron to the radical, or by forming an adduct with the radical species. nih.govnih.gov The presence of hydroxyl groups and potentially other functional groups in the complex structure of this compound ontosight.ai could contribute to its ability to participate in these reactions. Further research is needed to elucidate the specific atoms or groups within the this compound molecule responsible for its radical scavenging activity and the dominant mechanisms involved.

Protection Against Oxidative Stressmetabolomicsworkbench.org

This compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress. ontosight.ai Oxidative stress occurs when there is an imbalance between the production of reactive species and the ability of the biological system to detoxify them or repair the resulting damage. rndsystems.comnih.gov This imbalance can lead to damage to lipids, proteins, and nucleic acids, and is implicated in various diseases. rndsystems.comnih.govmlscn.gov.ng By neutralizing free radicals, this compound helps to mitigate the damage caused by oxidative stress, thereby protecting cells and tissues. ontosight.aiarvojournals.org Antioxidants can also protect against oxidative stress by upregulating the expression of phase-2 proteins, which enhance the cell's natural defenses. arvojournals.org While the search results confirm this compound's protective activity against oxidative stress ontosight.ai, the specific cellular pathways or enzymes modulated by this compound in this context are not detailed.

Anti-inflammatory Potentialmetabolomicsworkbench.org

This compound has been reported to possess anti-inflammatory properties. ontosight.ai Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for healing, chronic or excessive inflammation can contribute to various diseases. researchgate.net Anti-inflammatory compounds can act through diverse mechanisms, including the inhibition of pro-inflammatory mediators (e.g., cytokines like TNF-α and IL-6) and the modulation of signaling pathways involved in the inflammatory response. researchgate.netresearchgate.net The provided information indicates this compound's anti-inflammatory activity ontosight.ai, and other natural compounds like berberine (B55584) have shown anti-inflammatory potential by downregulating inflammatory biomarkers nih.gov. However, the specific molecular targets or pathways through which this compound exerts its anti-inflammatory effects are not described in the search results.

Antifeedant Effects (e.g., against Spodoptera exigua)nih.gov

This compound exhibits significant antifeedant effects, particularly against the beet armyworm, Spodoptera exigua. nih.govresearchgate.net Studies have shown that this compound can deter feeding by S. exigua larvae. nih.govresearchgate.net This antifeedant activity suggests that this compound could have potential applications in pest control. nih.govresearchgate.net Research on Hymenoxys robusta, a plant from which this compound is isolated, has demonstrated that while some compounds from the plant stimulate feeding in S. exigua, this compound specifically shows a high antifeedant effect. nih.govresearchgate.net The mechanism of this antifeedant effect is likely related to its deterrent properties rather than direct toxicity, as suggested by studies on other terpenoids in S. exigua. csic.es

Data on Antifeedant Activity of this compound against Spodoptera exigua:

| Compound | Effect on S. exigua Larvae | Reference |

| This compound | High antifeedant effect | nih.govresearchgate.net |

| Hymenolides | Stimulate feeding | nih.govresearchgate.net |

| Inositol (B14025) derivative | Stimulate feeding | nih.govresearchgate.net |

Cellular and Molecular Interactions

Modulation of Cellular Functions and Enzymatic Activityontosight.ai

The biological activities of this compound, including its antioxidant, anti-inflammatory, and antifeedant effects, are mediated through its interactions with cellular components, leading to the modulation of various cellular functions and enzymatic activities. ontosight.ai Compounds can modulate enzymatic activity by directly binding to the enzyme, affecting its catalytic site or conformation, or by influencing signaling pathways that regulate enzyme expression or activity. mdpi.comembopress.org The formation of covalent adducts with proteins, as discussed above, is one mechanism by which this compound could directly impact enzymatic activity. semanticscholar.orgnih.gov Additionally, this compound's antioxidant activity could indirectly modulate cellular functions by influencing redox-sensitive signaling pathways. nih.gov While the search results confirm that this compound exhibits biological activities that imply modulation of cellular functions ontosight.ai, specific details on which cellular functions or enzymatic activities are directly modulated by this compound, and the precise mechanisms involved, are not provided. Further research is needed to fully elucidate these interactions.

Based on the available information, a detailed description focusing solely on the specific molecular mechanisms by which the chemical compound this compound leads to cellular apoptosis cannot be provided at this time. While this compound has been reported to exhibit various biological activities, including the inhibition of certain cancer cell lines ontosight.ai, the precise pathways and molecular interactions responsible for inducing apoptosis directly attributable to this compound are not detailed in the consulted sources.

General mechanisms of cellular apoptosis are well-established and typically involve two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway wikipedia.orgnih.govcreative-diagnostics.com. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell nih.govmdpi.comnih.gov.

The intrinsic pathway is triggered by intracellular signals such as DNA damage or cellular stress, leading to the mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c into the cytoplasm wikipedia.orgcreative-diagnostics.commdpi.comthermofisher.com. Cytochrome c then binds with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, leading to the characteristic features of apoptosis wikipedia.orgcreative-diagnostics.commdpi.comthermofisher.comwikipedia.org. The Bcl-2 protein family plays a crucial regulatory role in the intrinsic pathway, with anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting and pro-apoptotic members (e.g., Bax, Bak, BH3-only proteins) promoting mitochondrial outer membrane permeabilization creative-diagnostics.commdpi.comthermofisher.comscielo.orgmdpi.com.

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) wikipedia.orgnih.govmdpi.comthermofisher.commdpi.com. DISC formation facilitates the activation of initiator caspases, such as caspase-8 and caspase-10, which then activate executioner caspases like caspase-3 mdpi.comnih.govmdpi.commdpi.com.

While these general apoptotic mechanisms are well-understood, specific research findings detailing how this compound interacts with components of these pathways or activates specific caspases to induce apoptosis are not available in the provided search results. Further research is required to elucidate the precise molecular mechanisms by which this compound exerts its reported inhibitory effects on cancer cell growth, including its potential to induce apoptosis.

Structural Analogues and Synthetic Derivatization Research

Natural Analogues and Co-occurring Compounds

Vermeerin is a sesquiterpene lactone, a class of naturally occurring compounds characterized by their 15-carbon skeleton and the presence of a lactone ring. It has been isolated from plants belonging to the Asteraceae family, particularly from the genus Hymenoxys and Geigeria. ubc.cauwm.edu.plx-mol.netnih.gov

Within Hymenoxys robusta, this compound has been found to co-occur with other structurally related compounds. These include additional 3,4-seco-pseudoguaianolides and inositol (B14025) derivatives. ubc.camincyt.gob.arnih.govresearchgate.net Specifically, studies on Hymenoxys robusta have reported the isolation of three new natural seco-pseudoguaianolides (compounds 1-3) and two new inositol derivatives (compounds 5 and 6), alongside the known compound this compound (compound 4). ubc.ca The genus Hymenoxys is known to produce various types of sesquiterpene lactones, including guaianolides, pseudoguaianolides, and secopseudoguaianolides, as well as flavonoids, inositol derivatives, and monoterpenes. ubc.caresearchgate.net

Another source of this compound is Geigeria species, which are known to cause "vermeersiekte" in livestock, a poisoning attributed to several sesquiterpene lactones including this compound, geigerin (B1197793), and ivalin. x-mol.netnih.govresearchgate.netangoras.co.za Vermeeric acid, a dibasic acid, is considered a precursor to the dilactone this compound and is also found in these plants. journals.co.za

While this compound itself is a sesquiterpene dilactone, its co-occurrence with other sesquiterpene lactone types and inositol derivatives in the same plant species highlights the complex metabolic pathways within these plants. ubc.caresearchgate.net

Strategies for Chemical Synthesis of this compound and Analogues

The chemical synthesis of complex natural products like this compound and its analogues presents significant challenges due to their intricate structures and multiple stereocenters. While detailed synthetic routes specifically for this compound are not extensively described in the provided search results, research on the synthesis of sesquiterpene lactones and related natural products offers insights into potential strategies.

General approaches to the chemical synthesis of complex organic molecules often involve multi-step sequences utilizing various reaction methodologies. nih.govmit.edu Strategies can include stereoselective reactions to control the configuration at chiral centers, formation of cyclic systems, and functional group interconversions. mit.edueurekalert.org The synthesis of natural products often requires the development of efficient and selective reactions to assemble the core molecular skeleton and introduce the necessary functional groups and stereochemistry. mit.edueurekalert.orgrsc.org

The synthesis of analogues typically involves modifying known synthetic routes or developing new ones to introduce variations in the structure, such as changes to the lactone ring, side chains, or oxidation states. georgiasouthern.edu For sesquiterpene lactones, this could involve strategies for constructing the sesquiterpene skeleton and forming the characteristic lactone ring(s). ubc.ca

Research on the synthesis of other complex molecules, such as inositol derivatives and other natural products, provides examples of the types of chemical transformations and strategies that might be employed in the synthesis of this compound and its analogues. scielo.org.zaresearchgate.net This includes the use of specific catalysts and reagents to achieve desired stereochemical outcomes and the development of efficient coupling and cyclization reactions. eurekalert.orgrsc.orgchemrxiv.orgnih.gov

Structure-Activity Relationship (SAR) Studies through Derivatization

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's chemical structure impact its biological activity. gardp.orgwikipedia.org By synthesizing and testing derivatives of a lead compound like this compound, researchers can identify the key functional groups and structural features responsible for its observed effects. georgiasouthern.eduwikipedia.org

Although specific detailed SAR studies involving extensive derivatization of this compound are not prominently featured in the provided results, the principle of SAR is widely applied in natural product research to optimize biological activity or understand mechanisms of action. researchgate.netnih.gov Derivatization strategies can involve modifying existing functional groups, introducing new substituents, or altering the stereochemistry of the molecule. georgiasouthern.edursc.orgchemrxiv.orgnih.gov

For sesquiterpene lactones in general, the presence of an α-methylene-γ-lactone group is often associated with biological activity, including antimicrobial effects. uwm.edu.pl Studies on other sesquiterpene lactones have demonstrated that modifications to this moiety or other parts of the molecule can significantly influence their potency and spectrum of activity. ubc.ca

Research on this compound has shown that it possesses specific antimicrobial activity against Staphylococcus aureus, while other co-occurring compounds like certain inositol derivatives and other 3,4-seco-pseudoguaianolides from Hymenoxys robusta did not exhibit the same activity. ubc.canih.gov This suggests that the unique structural features of this compound are critical for this particular biological effect. Further SAR studies through targeted derivatization of this compound would be necessary to pinpoint the exact structural elements responsible for its anti-Staphylococcus aureus activity and to explore potential improvements in potency or selectivity.

Derivatization can also be used to improve other properties of a compound, such as solubility, stability, or bioavailability, which are important considerations for potential applications. mit.edu The process typically involves chemical synthesis to create a series of modified compounds, followed by biological testing to evaluate their activity compared to the parent compound. georgiasouthern.eduwikipedia.org

Future Research Directions

Elucidation of Isomer-Specific Biological Activities and Underlying Mechanisms

Isomerism plays a crucial role in the biological activity of complex natural products. solubilityofthings.comnih.govresearchgate.net Differences in the spatial arrangement of atoms can dramatically alter the interaction of a molecule with its biological target, leading to variations in efficacy and toxicity. For a molecule with multiple chiral centers like Vermeerin, a thorough investigation into the biological activities of its different stereoisomers is paramount. Future research should focus on the stereoselective synthesis or isolation of individual this compound isomers to enable a detailed assessment of their biological effects.

A primary objective would be to determine the cytotoxicity of each isomer against a panel of cancer cell lines and normal cell lines. This would help in identifying if specific isomers possess selective anticancer activity. Furthermore, mechanistic studies should be conducted to understand how each isomer exerts its biological effects. This could involve investigating their impact on cell cycle progression, apoptosis induction, and key signaling pathways.

Table 1: Proposed Cytotoxicity Screening of this compound Isomers

| Isomer | Cancer Cell Line 1 (IC50, µM) | Cancer Cell Line 2 (IC50, µM) | Normal Cell Line (IC50, µM) | Putative Mechanism of Action |

| (+)-Vermeerin | ||||

| (-)-Vermeerin | ||||

| Other Diastereomers |

This table represents a template for data that needs to be generated through future experimental work.

Advanced Investigations into this compound Biosynthetic Pathways

The biosynthesis of sesquiterpene lactones originates from farnesyl pyrophosphate (FPP). core.ac.ukup.ac.za However, the specific enzymatic steps that lead to the formation of the this compound scaffold within Geigeria aspera remain unknown. Elucidating this biosynthetic pathway is crucial for several reasons. It can provide a blueprint for the biotechnological production of this compound and its analogues, potentially leading to a more sustainable and scalable supply. Understanding the enzymes involved can also open up avenues for biosynthetic engineering to create novel derivatives with improved therapeutic properties.

Future research in this area should involve a combination of transcriptomics, proteomics, and metabolomics of Geigeria aspera to identify candidate genes and enzymes involved in the this compound pathway. Techniques such as gene silencing or knockout in the plant, followed by analysis of the resulting chemotype, could confirm the function of these genes. Furthermore, the heterologous expression of candidate enzymes in microbial hosts like Saccharomyces cerevisiae or Escherichia coli would allow for their detailed biochemical characterization.

Table 2: Key Enzyme Classes to Investigate in the this compound Biosynthetic Pathway

| Enzyme Class | Putative Function in this compound Biosynthesis |

| Terpene Synthase | Cyclization of Farnesyl Pyrophosphate |

| Cytochrome P450 Monooxygenase | Hydroxylation and other oxidative modifications |

| Acyltransferase | Esterification |

| Lactone Synthase | Formation of the characteristic lactone ring |

This table outlines the types of enzymes that are likely involved in this compound biosynthesis and require experimental validation.

Exploring Novel Biological Targets and Molecular Interactions

Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action and for the rational design of new therapeutic agents. The toxicity associated with "vermeersiekte" suggests that this compound and other compounds from Geigeria aspera interact with vital biological pathways. up.ac.za Future research should employ a multi-pronged approach to identify these targets.

Affinity chromatography, where this compound is immobilized on a solid support and used to capture its binding partners from cell lysates, is a powerful technique for target identification. Additionally, computational approaches such as molecular docking can be used to predict potential binding sites on known protein structures. These predictions can then be validated experimentally through techniques like surface plasmon resonance or isothermal titration calorimetry. Identifying the molecular targets will provide crucial insights into the pathways modulated by this compound and could reveal novel therapeutic opportunities.

Development of Chemoenzymatic Synthetic Routes for this compound and its Analogues

The chemical synthesis of complex natural products like sesquiterpene lactones is often challenging due to their intricate stereochemistry. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful alternative for the efficient and stereocontrolled synthesis of such molecules. The development of chemoenzymatic routes to this compound and its analogues would be highly beneficial for several reasons. It would provide access to larger quantities of these compounds for biological testing and would also facilitate the creation of a library of analogues with modified structures.

Future research should focus on identifying and engineering enzymes that can perform key stereoselective transformations in the synthesis of the this compound core structure. This could include enzymes for stereoselective hydroxylation, epoxidation, or lactonization. These enzymatic steps can then be integrated with chemical reactions to construct the complete molecule. The ability to generate a diverse range of this compound analogues will be invaluable for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity, ultimately guiding the design of more potent and selective therapeutic agents.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to verify Vermeerin's structural identity and purity in experimental settings?

- Methodological Answer : this compound (C₁₈H₂₁O₅) requires multi-modal characterization. Use nuclear magnetic resonance (NMR) to confirm carbon-hydrogen frameworks and infrared spectroscopy (IR) for functional groups like amides. High-performance liquid chromatography (HPLC) is critical for purity assessment, especially given its tendency to degrade into derivatives under ambient conditions . For novel syntheses, provide full experimental protocols, including solvent systems and crystallization conditions, to ensure reproducibility .

Q. How should researchers design toxicity studies for this compound to align with its documented effects on livestock?

- Methodological Answer : Acute toxicity studies should replicate natural exposure routes (e.g., oral administration in ruminants) with doses calibrated to 10–15 g/kg, as per lethal thresholds in sheep . Include control groups receiving Vermeeric acid (precursor) to differentiate toxicity mechanisms. Monitor biomarkers like histopathological changes and metabolic acidosis over 6–48-hour windows. Ethical protocols must align with veterinary guidelines for large-animal models .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reactivity data (e.g., ketone functionality debates)?

- Methodological Answer : Conflicting reports on ketone/keto-enol functionality (e.g., minimal reaction with Brady’s reagent) suggest context-dependent behavior. Use density functional theory (DFT) simulations to model tautomeric equilibria under varying pH and temperature. Validate experimentally via UV-Vis spectroscopy at 546.5 nm, where absorption bands correlate with conjugated systems . Cross-reference with X-ray crystallography to resolve structural ambiguities .

Q. How can researchers optimize this compound synthesis to minimize degradation into Vermeeric acid?

- Methodological Answer : Degradation occurs via hydrolysis of the diamide bond. Stabilize this compound by conducting reactions under anhydrous conditions (e.g., argon atmosphere) and using aprotic solvents like dimethylformamide (DMF). Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates. For industrial-scale applications (excluded here), consult green chemistry principles for solvent recovery .

Data Analysis & Reproducibility

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships in toxicological studies?

- Methodological Answer : Apply nonlinear regression models (e.g., probit analysis) to estimate LD₅₀ values. Use Kaplan-Meier survival curves for time-to-death analyses, stratifying by dose cohorts. Address variability in biological responses (e.g., sheep vs. bovine models) through mixed-effects models . Share raw datasets in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) to enable meta-analyses .

Q. How to validate this compound’s proposed flavonoid-like derivatives (e.g., C₁₇H₁₂O₆(CH₃O)₂) from plant extracts?

- Methodological Answer : Isolate derivatives via column chromatography with gradient elution. Confirm molecular formulas via high-resolution mass spectrometry (HRMS). Compare fragmentation patterns with synthetic standards. For flavonoids, test antioxidant activity via DPPH radical scavenging assays and correlate with structural motifs (e.g., hydroxyl group positioning) .

Interdisciplinary Approaches

Q. What computational tools integrate with experimental data to model this compound’s environmental persistence?

- Methodological Answer : Combine quantum mechanical calculations (e.g., Gaussian software) with biodegradation assays under simulated soil conditions. Use molecular docking to predict interactions with microbial enzymes. Validate via liquid chromatography-mass spectrometry (LC-MS) to track degradation byproducts .

Methodological Guidelines

- Contradiction Management : Apply systematic review protocols (PRISMA) to reconcile conflicting data .

- Ethical Compliance : Document animal study approvals (IACUC) and data-sharing agreements .

- Interdisciplinary Collaboration : Partner with computational chemists and ecotoxicologists to address knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.